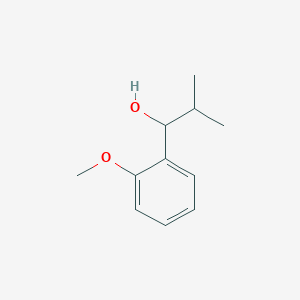
1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl-
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl- is a chemical compound . It is also known as s-Triazine, 2,4-diamino-6-morpholino- .
Molecular Structure Analysis
The molecular formula of this compound is C19H20N6O . For a detailed molecular structure, you may refer to databases that provide spectral data .Physical And Chemical Properties Analysis
The molecular weight of this compound is 196.21000 . It has a density of 1.432g/cm3 and a boiling point of 512.2ºC at 760mmHg . The flash point is 263.6ºC .Applications De Recherche Scientifique
Synthesis and Chemical Behavior
1,3,5-Triazine derivatives demonstrate diverse reactivity, making them pivotal in various synthetic pathways. For instance, 3-Chloro-5,6-diphenyl-1,2,4-triazine reacts with alkylmagnesium halides to produce compounds with potential structures 2a-c. Furthermore, the Mannich reaction on 3-oxo-5,6-diphenyl-2,3-dihydro-1,2,4-triazine and 3,5-dioxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine using morpholine, yields compounds 5a, b and 6a, b respectively, highlighting the versatility of triazine derivatives in organic synthesis (Mustafa, Mansour, & Zaher, 1970).
Antimicrobial Activities
Novel triazole derivatives, including those with morpholine, have been synthesized and assessed for their antimicrobial properties. Some compounds exhibited significant activities against various microorganisms, underscoring the potential of 1,3,5-triazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Applications
The 1,3,5-triazine nucleus is a key scaffold in designing molecules for cancer therapy. Aryl methylamino, morpholino, and triamino substituted triazines have shown remarkable antitumor activities, positioning these derivatives as promising candidates in anticancer drug development (Jain et al., 2020).
Material Science
1,3,5-Triazine derivatives have been utilized in synthesizing new materials with unique properties. For example, cyanuric chloride reacted with morpholine to produce 2,4-dichloro-6-morpholino-1,3,5-triazine, which was further used to synthesize polyamides with good thermal stability and flame retardancy, demonstrating the application of triazine derivatives in the development of high-performance polymers (Dinari & Haghighi, 2017).
Enzyme Inhibition and Antioxidant Properties
Triazine derivatives, including those with morpholine, have been studied for their enzyme inhibitory and antioxidant activities. These compounds showed potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in treating neurodegenerative diseases, and also exhibited antioxidant properties, indicating their utility in designing therapeutic agents (Lolak et al., 2020).
Propriétés
IUPAC Name |
6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-3-7-15(8-4-1)20-17-22-18(21-16-9-5-2-6-10-16)24-19(23-17)25-11-13-26-14-12-25/h1-10H,11-14H2,(H2,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOUQFSYTZEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354736 | |
| Record name | 1,3,5-triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dianilino-6-(4-morpholinyl)-1,3,5-triazine | |
CAS RN |
43167-79-9 | |
| Record name | 1,3,5-triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



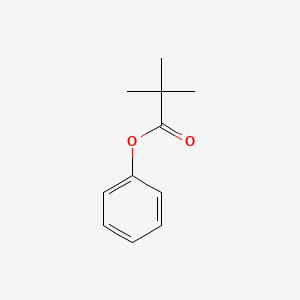
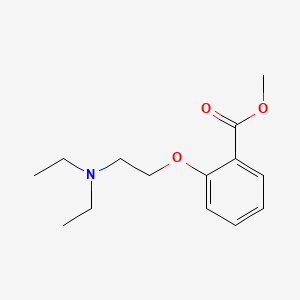
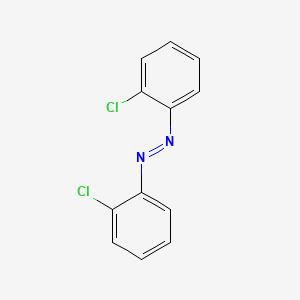

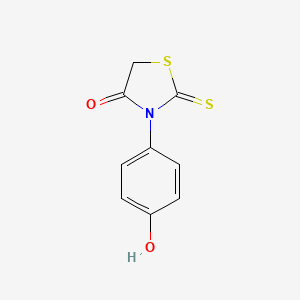
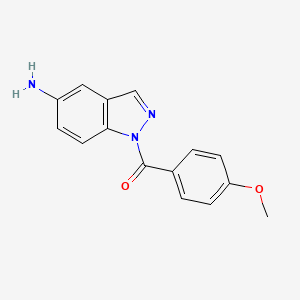




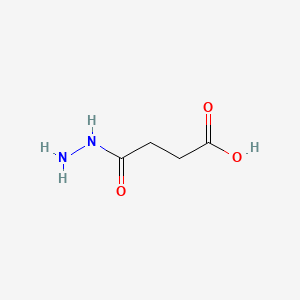

![7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1616702.png)
